N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C17H18N4OS/c1-10-9-12(11-7-5-6-8-13(11)18-10)14(22)19-16-21-20-15(23-16)17(2,3)4/h5-9H,1-4H3,(H,19,21,22) |
InChI Key |
RNONLCNMTLVCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN=C(S3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Mechanistic Insights
The reaction proceeds via cyclocondensation , where the thiosemicarbazide’s sulfur and hydrazine groups react with the acyl chloride to form the thiadiazole ring. The dewatering agent (acetic anhydride) facilitates dehydration, while the solvent (dichloroethane) ensures inert conditions.
Synthesis of 2-Methylquinoline-4-carboxylic Acid
The quinoline moiety is prepared via the Doebner-Miller synthesis or commercial derivation. For functionalization into the carboxamide:
Hydrazide Formation
Conversion to Acyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form 2-methylquinoline-4-carbonyl chloride , a reactive intermediate for amide coupling.
Coupling of Thiadiazole and Quinoline Moieties
The final step involves forming the amide bond between the thiadiazole amine and quinoline carbonyl chloride.
Amide Coupling Strategy
Formation of the Ylidene Structure
The (2E)-ylidene configuration arises from tautomerization of the thiadiazole amine under basic conditions. Deprotonation at the N2 position generates a conjugated system with a double bond (C=N), stabilized by the thiadiazole’s aromaticity.
Purification and Characterization
Alternative Routes and Modifications
Use of Coupling Agents
In place of acyl chlorides, carbodiimide-mediated coupling (e.g., EDCl/HOBt) enables amide formation under milder conditions. This method avoids harsh acids but requires anhydrous solvents.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may complicate purification. Non-polar solvents (dichloroethane) favor cyclization but require reflux.
Challenges and Optimization Opportunities
-
By-product Formation : Excess acyl chloride leads to diacylation; stoichiometric control is critical.
-
Tautomerization Control : The (2E) configuration dominates under basic conditions, but pH adjustments may bias isomer ratios.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a thiadiazole-ylidene scaffold with a quinoline-carboxamide group. Key comparisons include:
- Substituent Impact: tert-butyl: Enhances lipophilicity and metabolic resistance compared to smaller substituents (e.g., methyl or cyclopropyl) . Quinoline-carboxamide: Unlike simpler aromatic systems (e.g., benzotriazinone in ), quinoline may improve DNA intercalation or enzyme inhibition due to extended π-conjugation.
Metabolic Stability and Toxicity
- Methazolamide (MZA), a sulfonamide derivative, undergoes cytochrome P450-mediated metabolism to unstable sulfenic acid intermediates, which auto-oxidize to sulfonic acids (MSO). This pathway is linked to idiosyncratic toxicity (e.g., Stevens-Johnson syndrome) .
- However, quinoline-carboxamide’s metabolic fate (e.g., glucuronidation or hydrolysis) remains uncharacterized .
Research Findings and Key Observations
Metabolic Stability : The tert-butyl group likely reduces oxidative metabolism, contrasting with MZA’s sulfenic acid-mediated toxicity .
Structural Flexibility: Quinoline-carboxamide’s planar structure may enable broader target engagement compared to rigid systems like benzotriazinone .
Synthetic Feasibility : Modular synthesis routes (e.g., ) allow for rapid diversification, enabling optimization of pharmacokinetic properties.
Biological Activity
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 325.5 g/mol. Its structure features a quinoline core substituted with a thiadiazole moiety, which is known to influence biological activity significantly. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Antitumor Activity : Thiadiazole derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds in this class often demonstrate activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory and cancer pathways.
- Interaction with Cellular Receptors : Preliminary studies suggest that this compound may interact with specific receptors involved in cell signaling, influencing cellular responses.
Research Findings
Recent studies have highlighted the promising biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Inhibits COX enzymes in vitro |
Case Studies
- Antitumor Efficacy : A study evaluated the effect of various thiadiazole derivatives on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
